

Application Notes and Protocols for the Quantification of Niazirin

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Compound of Interest

Compound Name: Niazirin

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These application notes provide detailed methodologies for the quantitative analysis of **Niazirin**, a bioactive nitrile glycoside found in *Moringa oleifera*. The protocols outlined below are based on validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Niazirin is a significant bioactive compound isolated from *Moringa oleifera*, a plant renowned for its nutritional and medicinal properties. It has demonstrated various pharmacological activities, including potential antitumor and antimicrobial effects. Accurate and precise quantification of **Niazirin** in plant materials and biological matrices is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

Analytical Methods Overview

Two primary analytical techniques have been successfully employed for the quantification of **Niazirin**:

- Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for routine quality control of *Moringa oleifera* extracts.

- Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method ideal for the quantification of **Niazirin** in complex matrices and for pharmacokinetic studies requiring low detection limits.

Method 1: Quantification of Niazirin by RP-HPLC-UV

This method is adapted from a validated protocol for the determination of **Niazirin** in the leaves, pods, and bark of *Moringa oleifera*.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Instrumentation and Chromatographic Conditions

Parameter	Condition
Instrument	High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column	Chromolith RP-18e (4.6 x 100 mm, 5 µm) or equivalent C18 column
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.8) (20:80, v/v)
Flow Rate	0.7 mL/min
Column Temperature	25 °C
Detection Wavelength	220 nm
Injection Volume	10 µL

Reagents and Materials

- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄)
- Phosphoric acid (H₃PO₄)
- **Niazirin** reference standard (>99% purity)
- Methanol (HPLC grade)

- Water (HPLC grade or ultrapure)
- Moringa oleifera plant material (leaves, pods)

Experimental Protocol

1. Preparation of Phosphate Buffer (pH 3.8): a. Dissolve an appropriate amount of KH_2PO_4 in HPLC-grade water to make a 0.05 M solution. b. Adjust the pH to 3.8 using phosphoric acid. c. Filter the buffer through a 0.45 μm membrane filter before use.

2. Preparation of Standard Solutions: a. Prepare a stock solution of **Niazirin** (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol. b. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve.

3. Preparation of Sample Solutions: a. Air-dry the Moringa oleifera plant material (leaves or pods) and grind it into a fine powder. b. Accurately weigh about 1 g of the powdered sample into a flask. c. Add a suitable volume of 40% ethanol in water (e.g., 25 mL) as the extraction solvent. d. Sonicate the mixture at 30°C for 15 minutes or extract at 60°C for 120 minutes for optimal extraction.^[4] e. Centrifuge the extract and filter the supernatant through a 0.45 μm syringe filter before injection into the HPLC system.

4. Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions in ascending order of concentration to construct a calibration curve. c. Inject the prepared sample solutions. d. Identify the **Niazirin** peak in the sample chromatogram by comparing the retention time with that of the standard. e. Quantify the amount of **Niazirin** in the sample using the calibration curve.

Quantitative Data Summary

Parameter	Value
Method Precision (RSD)	1.94% ^{[1][3]}
Niazirin Content in Leaves	0.038% ^{[1][3]}
Niazirin Content in Pods	0.033% ^{[1][3]}

Method 2: Quantification of Niazirin by UPLC-MS/MS

This highly sensitive and selective method is suitable for the quantification of **Niazirin** in various extracts and biological samples.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Instrumentation and Chromatographic Conditions

Parameter	Condition
Instrument	Ultra-High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS)
Column	Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution	35-55% B over 7 minutes
Flow Rate	0.2 mL/min
Column Temperature	40 °C
Injection Volume	2 µL
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
MS Detection	Multiple Reaction Monitoring (MRM)
MRM Transition (Niazirin)	Positive Mode: 358.05 → 106.86 (Collision Energy: 25V) [5] [6] Negative Mode: 278.1 → 130.8 [9]
Internal Standard (IS)	Desipramine (MRM Transition: 266.38 → 193.04, Collision Energy: 40V) [5] [6] or α-arbutin (MRM Transition: 316.9 → 271.0) [9]

Reagents and Materials

- Acetonitrile (LC-MS grade)

- Formic acid (LC-MS grade)
- **Niazirin** reference standard (>99% purity)
- Desipramine or α -arbutin (Internal Standard)
- Methanol (LC-MS grade)
- Water (LC-MS grade or ultrapure)
- Moringa oleifera samples or biological matrices (e.g., rat plasma)

Experimental Protocol

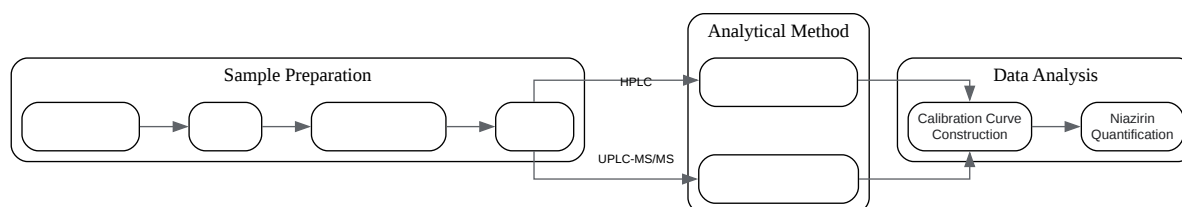
1. Preparation of Standard and IS Solutions: a. Prepare a stock solution of **Niazirin** (e.g., 1 mg/mL) and the internal standard in methanol. b. Prepare working standard solutions containing **Niazirin** at various concentrations and a fixed concentration of the internal standard by diluting the stock solutions with methanol.
2. Sample Preparation (from Plant Material): a. Prepare extracts as described in the HPLC method. b. Dilute the filtered extract with methanol to a concentration within the linear range of the method. c. Add the internal standard to the diluted extract. d. Filter the final solution using a 0.2 μ m PTFE syringe filter before injection.
3. Sample Preparation (from Rat Plasma):^[9] a. To a 50 μ L plasma sample, add the internal standard solution. b. Precipitate proteins by adding a suitable volume of acetonitrile. c. Vortex the mixture and then centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
4. UPLC-MS/MS Analysis: a. Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions. b. Inject the calibration standards to establish a calibration curve by plotting the peak area ratio of **Niazirin** to the internal standard against the concentration of **Niazirin**. c. Inject the prepared samples. d. Quantify **Niazirin** in the samples using the constructed calibration curve.

Quantitative Data Summary

Parameter	Value
Linearity Range	0.05 - 100 µg/mL[5][6]
Limit of Detection (LOD)	0.02 µg/mL[5][6]
Limit of Quantification (LOQ)	0.05 µg/mL[5][6]
Intra-day Precision (%RSD)	3.32 - 9.96%[5]
Inter-day Precision (%RSD)	1.26 - 6.84%[5]
Accuracy (% Recovery)	95.8 - 104.2%[5]
Extraction Recovery (Plasma)	87.92 - 91.82%[9]

Visualizations

Experimental Workflow for Niazirin Quantification

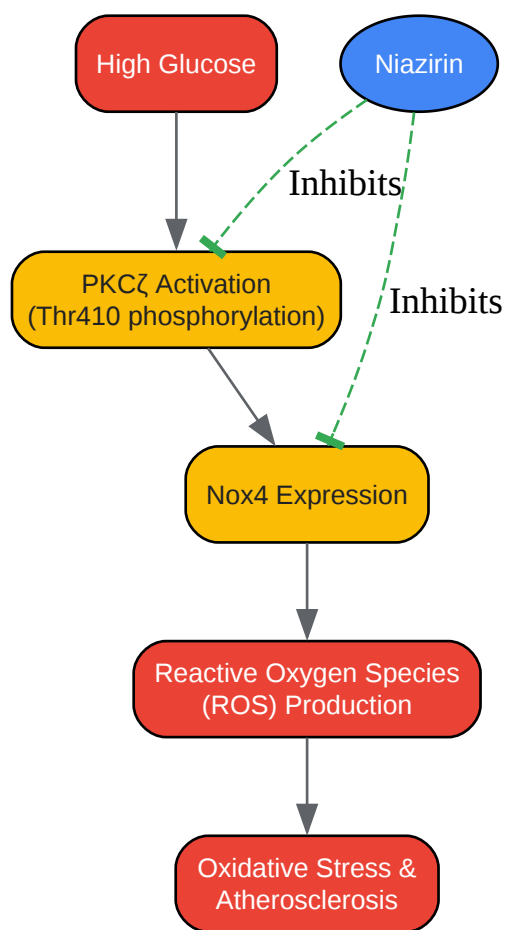


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Caption: General experimental workflow for the quantification of **Niazirin**.

Signaling Pathway of Niazirin in Attenuating Oxidative Stress

Niazirin has been shown to attenuate high glucose-induced oxidative stress through the PKCζ/Nox4 pathway.[10]



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Caption: **Niazirin**'s inhibitory effect on the PKCζ/Nox4 signaling pathway.

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